2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
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Overview
Description
N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with a suitable alkylating agent, such as 2-bromo-N,N-dimethylpropylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted amines.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Shares the pyrimidine core but lacks the sulfanyl and dimethylamine groups.
4-({[4-(Diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide: Contains a similar pyrimidine ring and sulfanyl group but differs in the overall structure and functional groups.
Uniqueness
N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19N3S |
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Molecular Weight |
225.36 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H19N3S/c1-8-6-9(2)13-11(12-8)15-10(3)7-14(4)5/h6,10H,7H2,1-5H3 |
InChI Key |
CLPQXQQJCIDIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)CN(C)C)C |
Origin of Product |
United States |
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